Ethyldiphenylphosphine oxide
Overview
Description
Ethyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol . It is characterized by the presence of both alkyl and aryl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its potential as a ligand in coordination chemistry, influencing the reactivity and stability of metal complexes .
Mechanism of Action
Target of Action
Ethyldiphenylphosphine oxide is a specialized organophosphorus compound with potential as a ligand in coordination chemistry . Its structure, featuring both alkyl and aryl groups attached to phosphorus, allows it to coordinate with various metal centers . These metal centers can be considered as the primary targets of this compound.
Mode of Action
The interaction of this compound with its targets influences the reactivity and stability of metal complexes . This coordination is central to studies on catalysis, where this compound-modified catalysts are examined for their efficiency in facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes .
Result of Action
This compound’s action results in the formation of metal complexes that can facilitate various catalytic reactions . These reactions can lead to the formation of new compounds, influencing the overall chemical environment. The specific molecular and cellular effects would depend on the nature of the reaction and the context in which it is used.
Biochemical Analysis
Biochemical Properties
Ethyldiphenylphosphine oxide’s structure allows it to coordinate with various metal centers, influencing the reactivity and stability of metal complexes . This coordination is central to studies on catalysis, where this compound-modified catalysts are examined for their efficiency in facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes .
Molecular Mechanism
It is known to coordinate with various metal centers, influencing the reactivity and stability of metal complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyldiphenylphosphine oxide can be synthesized through the deoxygenation of (1-hydroxyethyl)diphenylphosphine oxide derivatives using diphosphorus tetraiodide . This reaction involves the removal of an oxygen atom from the hydroxyl group, resulting in the formation of the desired phosphine oxide compound. The reaction conditions typically include the use of diphosphorus tetraiodide as the deoxygenating agent.
Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of corresponding phosphine precursors. This method is widely used due to its efficiency and scalability . The reaction conditions for industrial production often include controlled temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert this compound back to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL-H) are used for the reduction of phosphine oxides.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine compounds.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Scientific Research Applications
Ethyldiphenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, influencing the reactivity and stability of metal complexes. It is also involved in catalytic reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes.
Biology: The compound’s ability to coordinate with metal centers makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.
Industry: this compound is used in the development of new materials with specific optical and electronic properties. It interacts with polymers and other substrates to enhance material performance.
Comparison with Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Triethylphosphine oxide
Comparison: Ethyldiphenylphosphine oxide is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom. This structural feature allows it to exhibit distinct reactivity and coordination properties compared to other phosphine oxides. For instance, triphenylphosphine oxide, with three phenyl groups, has different steric and electronic properties, affecting its coordination behavior and catalytic applications .
Properties
IUPAC Name |
[ethyl(phenyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTGKEBIBGSCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169577 | |
Record name | Ethyldiphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-57-9 | |
Record name | Ethyldiphenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1733-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyldiphenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyldiphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyldiphenylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLDIPHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB83WF95OB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Ethyldiphenylphosphine oxide?
A1: this compound (C14H15OP) features a central phosphorus atom with a distorted tetrahedral geometry. This phosphorus atom is bonded to an oxygen atom (P=O bond length: 1.484 Å []), two phenyl groups (P-C bond lengths: 1.796 - 1.800 Å []), and an ethyl group. The O-P-C bond angles range from 111.6° to 114.1°, while the C-P-C angles are between 105.2° and 107.5° [].
Q2: How can this compound be synthesized?
A2: One synthetic route involves the deoxygenation of (1-hydroxyethyl)diphenylphosphine oxide derivatives using diphosphorus tetraiodide []. Another method utilizes the reaction of this compound with butyl-lithium and benzaldehyde, followed by elimination of diphenylphosphinate ion in a basic environment to yield the desired product [].
Q3: What is the significance of the configurational stability of lithiated this compound in organic synthesis?
A3: Research suggests that lithiated this compound is not configurationally stable in tetrahydrofuran (THF) at -78°C, a common reaction condition []. This lack of stability is evident in its rapid reaction with aldehydes like phenylalanine-derived aldehyde, resulting in the formation of all four possible diastereoisomeric alcohols []. This information is crucial for synthetic chemists planning to utilize this compound in stereoselective reactions.
Q4: Can this compound act as a synthetic equivalent for other compounds?
A4: Yes, 2-phenoxythis compound, a readily available compound, can be used as a convenient equivalent for diphenylvinylphosphine oxide in nucleophilic addition reactions []. This approach allows for the synthesis of β-functionalized ethyldiphenylphosphine oxides by reacting with various PH- and NH-nucleophiles in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide [].
Q5: Are there any applications of this compound derivatives in material science?
A5: Yes, this compound derivatives have shown promise in developing highly sensitive luminescent temperature probes []. For example, lanthanide(III) complexes chemically bonded to this compound-functionalized polydimethylsiloxane exhibit a high relative thermal sensitivity, making them suitable for temperature sensing applications within a specific temperature range [].
Q6: Does this compound participate in coordination chemistry?
A6: this compound can act as a ligand in coordination complexes. It coordinates to metal centers through its oxygen atom, as seen in the formation of Pd(II) and Pt(II) complexes []. The specific coordination geometry and resulting complex properties depend on factors such as the metal ion, ancillary ligands, and reaction conditions [].
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